Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as this compound, reflecting its structural components in a hierarchical naming system. Alternative nomenclature includes methyl 4-((2-amino-4-(trifluoromethyl)phenyl)amino)butanoate and methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}butanoate, demonstrating different acceptable bracketing conventions for complex substituents.
The compound is classified under the Chemical Abstracts Service registry number 339101-34-7, providing a unique identifier for database searches and regulatory purposes. The molecular descriptor number MFCD00793102 serves as an additional classification system used by chemical suppliers and research institutions. This systematic classification places the compound within the broader category of fluorinated aniline derivatives and amino acid ester compounds.
The compound belongs to multiple chemical classification systems based on its functional groups. As an amine derivative, it contains a primary amino group attached to an aromatic ring system. The presence of the trifluoromethyl group classifies it among organofluorine compounds, while the methyl ester functionality places it in the category of carboxylic acid derivatives. This multi-functional nature requires careful consideration of all structural elements when applying systematic nomenclature rules.
Atomic Connectivity and Bonding Patterns
The molecular formula C12H15F3N2O2 reveals the atomic composition and provides the foundation for understanding the compound's connectivity patterns. The structure consists of twelve carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 276.25 grams per mole reflects the contribution of each atomic component, with the three fluorine atoms contributing significantly to the overall mass.
The core structural framework centers on an aniline ring system substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position. This substitution pattern creates a 1,2,4-trisubstituted benzene ring with distinct electronic properties. The primary amino group attached to the aromatic ring provides nucleophilic character, while the trifluoromethyl group introduces strong electron-withdrawing effects through inductive mechanisms.
Table 1: Molecular Connectivity Data
| Structural Component | Position | Connectivity Pattern |
|---|---|---|
| Benzene Ring | Core | 1,2,4-trisubstituted |
| Amino Group | 2-position | Primary amine (-NH2) |
| Trifluoromethyl Group | 4-position | -CF3 substituent |
| Anilino Linkage | 1-position | N-H bridge |
| Butanoate Chain | Terminal | Four-carbon ester |
The butanoate side chain extends from the aromatic nitrogen through a four-carbon aliphatic chain terminating in a methyl ester group. This connectivity pattern creates an extended molecular geometry with both rigid aromatic and flexible aliphatic components. The International Chemical Identifier string InChI=1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 precisely describes these connectivity relationships.
The Simplified Molecular Input Line Entry System representation COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N provides a linear description of the bonding patterns. This notation reveals the specific arrangement of atoms and bonds, including the ester carbonyl, the secondary amine linkage, and the aromatic substitution pattern. The canonical Simplified Molecular Input Line Entry System confirms the unique structural arrangement and distinguishes this compound from potential isomers.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen-1 and carbon-13 environments. Although specific spectral data for this exact compound is limited in the available literature, related trifluoromethyl-substituted aniline derivatives demonstrate characteristic spectroscopic patterns that can be extrapolated to understand this compound's behavior.
Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical technique for this compound due to the presence of the trifluoromethyl group. Studies of similar trifluoromethyl-containing compounds reveal that the CF3 group typically resonates in the range of -60 to -65 parts per million, with the exact chemical shift depending on the electronic environment and substitution pattern. The trifluoromethyl group in position 4 of the aniline ring is expected to exhibit a characteristic singlet due to the equivalent fluorine atoms.
Research on trifluoromethyl chemical shift sensitivity demonstrates that these groups show significant dispersion based on local electronic environments. The chemical shift of the trifluoromethyl group in this compound would be influenced by the electron-donating amino group in the ortho position and the electron-withdrawing nature of the aromatic system. Computational studies using density functional theory methods with hybrid functionals confirm the correlation between experimental chemical shifts and calculated electronic environments.
Infrared spectroscopy of structurally related compounds reveals characteristic absorption patterns that would be expected for this compound. The primary amino group should exhibit characteristic N-H stretching vibrations in the 3300-3500 wavenumber region, while the trifluoromethyl group contributes strong C-F stretching modes typically observed around 1000-1300 wavenumbers. The ester carbonyl group would appear as a strong absorption around 1700-1750 wavenumbers, and aromatic C-H stretching would be observed in the 3000-3100 wavenumber region.
Crystallographic Analysis and Conformational Studies
The melting point of 91-92 degrees Celsius provides important information about the crystalline structure and intermolecular interactions of this compound. This relatively moderate melting point suggests a balance between intermolecular hydrogen bonding from the amino group and the disruption of crystal packing caused by the bulky trifluoromethyl substituent. The compound exists as a solid under standard conditions, indicating sufficient intermolecular forces to maintain crystalline organization.
Conformational analysis of this compound must consider the rotational freedom around several single bonds, particularly the N-C bond connecting the aniline ring to the butanoate chain. The presence of the amino group at the 2-position creates potential for intramolecular hydrogen bonding interactions that could stabilize specific conformations. The trifluoromethyl group's steric bulk and electronic effects also influence the preferred molecular geometry through both steric hindrance and electrostatic interactions.
The extended molecular structure allows for multiple conformational states, with the butanoate chain capable of adopting various orientations relative to the aromatic ring system. Computational studies of similar molecules suggest that the most stable conformations typically minimize steric clashes while maximizing favorable electrostatic interactions. The electron-withdrawing nature of the trifluoromethyl group affects the electron density distribution throughout the molecule, influencing both intramolecular and intermolecular interactions.
Crystal packing considerations must account for the amphiphilic nature of the molecule, with the polar amino and ester groups capable of forming hydrogen bonds while the trifluoromethyl group introduces hydrophobic character. This combination of polar and nonpolar regions influences crystal structure and may lead to layered or channel-like arrangements in the solid state. The specific crystal structure would depend on crystallization conditions and could potentially exist in multiple polymorphic forms.
Computational Molecular Modeling (Density Functional Theory, Molecular Dynamics)
Computational analysis using density functional theory methods provides valuable insights into the electronic structure and properties of this compound. Research on related trifluoromethyl-containing compounds using various density functional theory approaches, including the B3LYP hybrid functional with 6-31G(d,p) and 6-311+G(d,p) basis sets, demonstrates the effectiveness of these methods for predicting molecular properties.
Density functional theory calculations can accurately predict electronic properties such as HOMO-LUMO gaps, dipole moments, and charge distributions for fluorinated aromatic compounds. The presence of the strongly electron-withdrawing trifluoromethyl group significantly affects the electronic structure, lowering the energy of both occupied and virtual molecular orbitals. The amino group provides electron-donating character that partially counteracts the electron-withdrawing effects, creating a complex electronic environment with implications for reactivity and spectroscopic properties.
Computational studies of trifluoromethylation mechanisms reveal important insights into the reactivity patterns of compounds containing CF3 groups. High-level computational methods, including coupled cluster theory with singles, doubles, and perturbative triples (CCSD(T)) and second-order Møller-Plesset perturbation theory, provide accurate energy barriers and reaction pathways for processes involving trifluoromethyl groups. These calculations demonstrate that the electronic effects of the CF3 group extend throughout the molecular framework, influencing reactivity at distant sites.
Molecular dynamics simulations can provide information about conformational flexibility and intermolecular interactions in different environments. The amphiphilic nature of this compound makes it an interesting candidate for studying solvation effects and aggregation behavior. Computational studies of similar compounds in various solvent environments reveal how the balance between polar and nonpolar regions affects molecular behavior and association patterns.
Properties
IUPAC Name |
methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-19-11(18)3-2-6-17-10-5-4-8(7-9(10)16)12(13,14)15/h4-5,7,17H,2-3,6,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRIWNNVWWWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(trifluoromethyl)aniline Intermediate
This key intermediate is commonly prepared through:
Nucleophilic aromatic substitution or reduction of nitro precursors : Starting from 4-chloro-3-nitro-benzotrifluoride, the nitro group is reduced to an amino group, and the chloro substituent is replaced by an amino group under controlled conditions.
Bromination and cyanation route : A novel method involves positional bromination of m-trifluoromethyl fluorobenzene, followed by cyano group displacement and aminolysis substitution to yield 4-amino-2-trifluoromethyl benzonitrile, which can be further converted to the desired aniline derivative.
Key reaction conditions and reagents:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid, dibromohydantoin, reflux 5-7 h | Molar ratio dibromohydantoin:m-trifluoromethyl fluorobenzene = 0.6:1 |
| Cyanation | Cuprous cyanide, quinoline, elevated temperature | Efficient displacement of bromine by cyano group |
| Aminolysis substitution | Liquid ammonia, ethanol, controlled temperature | Converts nitrile to amino group |
This three-step process yields high purity (>99%) 4-amino-2-trifluoromethyl benzonitrile with overall yields of 73-75%, with advantages including simple operation, low production cost, and minimal harmful emissions.
Coupling with Butanoate Moiety
The amino-substituted aromatic intermediate is then reacted with butanoic acid derivatives to form the anilino-butanoate structure:
Amide or amine bond formation : The amino group on the aromatic ring reacts with activated butanoic acid derivatives (e.g., acid chlorides or esters) under controlled temperature and solvent conditions to form the anilino linkage.
Esterification : The butanoate moiety is introduced as a methyl ester, often via Fischer esterification or transesterification methods, ensuring the final product is methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Temperature | 80–150 °C for substitution reactions; reflux for esterification | Higher temperatures favor substitution but require pressure control |
| Catalyst | Copper (I) oxide or copper (II) carbonate for substitution | Enhances reaction rate and selectivity |
| Solvent | Glacial acetic acid, ethanol, dichloromethane | Solvent choice affects solubility and reaction kinetics |
| Ammonia concentration | 20–30% aqueous ammonia for amination steps | Excess ammonia ensures complete substitution |
| Reaction time | 5–7 hours for bromination; 2–3 hours for amination | Longer times improve conversion but may increase side products |
Research Findings and Analytical Data
Purity and Yield : The described methods achieve high purity (>98-99%) and good overall yields (up to 75%) for the key intermediates and final product.
Spectroscopic Characterization : NMR (including ^19F NMR) and HRMS data confirm the presence of trifluoromethyl groups and amino substituents, consistent with the target compound structure.
Safety and Handling : The compound is an irritant; synthesis requires appropriate safety measures, including handling under controlled temperature and pressure, and use of catalysts.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Bromination | m-Trifluoromethyl fluorobenzene | Glacial acetic acid, sulfuric acid, dibromohydantoin, reflux 5-7 h | 4-Bromo-2-trifluoromethyl fluorobenzene | ~98 | >98 |
| 2 | Cyanation | Brominated intermediate | Cuprous cyanide, quinoline, elevated temp | 4-Cyano-2-trifluoromethyl benzene | - | - |
| 3 | Aminolysis substitution | Nitrile intermediate | Liquid ammonia, ethanol, controlled temp | 4-Amino-2-trifluoromethyl aniline | 73-75 | >99 |
| 4 | Coupling with butanoate | 4-Amino-2-trifluoromethyl aniline + butanoic acid derivative | Acid chloride or esterification conditions | This compound | - | >98 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅F₃N₂O₂
- Molar Mass : 276.26 g/mol
- Melting Point : 91–92 °C
The compound features a trifluoromethyl group, which is known to enhance biological activity and selectivity in pharmaceutical applications. Its unique structure allows for modifications that can lead to improved efficacy in therapeutic contexts.
Scientific Research Applications
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate has been explored for various applications:
Medicinal Chemistry
This compound is being investigated as a potential lead for developing new anticancer agents. The presence of the trifluoromethyl group may enhance its potency against specific cancer cell lines by acting as an enzyme inhibitor or modulator of growth factor receptors .
Biological Studies
In proteomics, this compound is utilized to study protein interactions and functions. It can serve as a probe to understand the mechanisms of action of specific proteins involved in disease pathways .
Chemical Synthesis
The compound is used as a reagent in various chemical reactions, facilitating the synthesis of other complex organic molecules. Its functional groups allow it to participate in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer research:
- Study on Anticancer Activity : Preliminary data suggest that this compound may inhibit specific kinases involved in tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Mechanism Exploration : Research focused on the binding affinity of this compound to enzymes implicated in cancer progression revealed that it may alter enzyme activity, leading to reduced tumor proliferation. Further pharmacokinetic studies are necessary to elucidate its therapeutic window and safety profile .
Mechanism of Action
The mechanism of action of Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate include:
- Methyl 4-[2-amino-4-(trifluoromethyl)phenyl]amino]butanoate
- Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butyrate .
Uniqueness
This compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various scientific and industrial applications .
Biological Activity
Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate, a compound with the CAS number 339101-34-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14F3N2O2
- Molecular Weight : 288.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest significant antimicrobial effects against various bacterial strains.
- Anti-Cancer Potential : In vitro studies have indicated that this compound may induce apoptosis in cancer cells.
- Histone Deacetylase Inhibition : The compound has been implicated in the inhibition of histone deacetylases (HDACs), which play critical roles in regulating gene expression and are linked to cancer progression.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Interaction with Molecular Targets : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing the compound to interact with various cellular pathways.
- HDAC Inhibition : By inhibiting HDACs, the compound may alter the acetylation status of histones, influencing gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
These results indicate that the compound exhibits promising antimicrobial properties.
Anti-Cancer Potential
In vitro studies conducted on various cancer cell lines revealed that this compound can induce apoptosis. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | HDAC inhibition |
| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |
Comparative Analysis with Similar Compounds
A comparative study was conducted to evaluate the biological activity of this compound against similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)aniline | Lacks butanoate moiety | Moderate antimicrobial activity |
| Methyl 4-anilino-2-nitrobutanoate | Contains nitro group | Limited anti-cancer activity |
This comparison highlights the unique properties of this compound, particularly its enhanced antimicrobial and anti-cancer activities.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate?
The compound can be synthesized via a two-step approach:
- Step 1 : Esterification of 4-aminobutyric acid with methanol using a strong acid catalyst (e.g., H₂SO₄) under reflux to form methyl 4-aminobutanoate .
- Step 2 : Coupling the ester intermediate with 2-amino-4-(trifluoromethyl)aniline. This may involve activating the carboxylic acid (if present) with reagents like EDCl/HOBt or using nucleophilic aromatic substitution under basic conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/methanol gradients) and characterization via LCMS (e.g., m/z [M+H]+ analysis) and HPLC (retention time validation) .
Q. What analytical techniques are suitable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly the trifluoromethyl (CF₃) group and anilino linkage.
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. For example, trifluoromethyl groups may exhibit rotational disorder, requiring refined occupancy factors (e.g., 0.853 in related structures) .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 414 [M+H]+ in similar compounds) and purity (>95%) using methods like SQD-TFA05 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for compounds with flexible substituents like the trifluoromethyl group?
- Disorder Modeling : In crystal structures, flexible groups (e.g., CF₃) may occupy multiple positions. Refinement software (e.g., SHELXL) can model disorder using split occupancy (e.g., 85.3% major site occupancy) .
- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution (e.g., θmax = 29.8° vs. θmin = 2.8°) .
- Comparative Analysis : Cross-validate with related structures (e.g., dihedral angles between aromatic rings: 8.1°–79.7°) to identify conformational outliers .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Catalyst Screening : Test acid/base catalysts (e.g., H₂SO₄ vs. TsOH) to improve esterification yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for anilino coupling.
- In Situ Monitoring : Use HPLC (e.g., 0.65-minute retention time) to track intermediate formation and adjust reaction time/temperature .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound reagents) to sequester unreacted starting materials.
Q. What strategies are effective for analyzing hydrogen-bonding interactions in this compound’s solid-state structure?
- Hydrogen-Bond Metrics : Measure N—H…N bond lengths (e.g., 2.12 Å) and angles (e.g., 168°) to assess interaction strength .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C—H…O interactions at 3.517 Å centroid distances) .
- Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond stability with decomposition temperatures (e.g., melting point at 470 K in related compounds) .
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?
- Electron-Withdrawing Nature : The CF₃ group deactivates the aromatic ring, directing electrophilic substitution to meta positions.
- Steric Effects : Bulky CF₃ may hinder coupling reactions, necessitating larger reaction volumes or elevated temperatures.
- Spectroscopic Signatures : ¹⁹F NMR (δ ~ -60 ppm) and IR (C-F stretches at 1100–1250 cm⁻¹) confirm electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
